molecular formula C18H22N2O3S2 B2993425 Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-27-8

Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2993425
CAS No.: 887900-27-8
M. Wt: 378.51
InChI Key: JHZGYCATFGSPPD-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with tetramethyl groups, a thiophene-2-carbonylamino moiety, and a methyl ester group. Safety guidelines emphasize handling precautions, including avoiding heat and ignition sources .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-17(2)9-10-12(16(22)23-5)15(25-13(10)18(3,4)20-17)19-14(21)11-7-6-8-24-11/h6-8,20H,9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGYCATFGSPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core One common approach is the cyclization of appropriately substituted thiophene precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of fused heterocycles with thieno[2,3-c]pyridine scaffolds. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Properties of Comparable Compounds

Compound Name Molecular Weight Substituents/Functional Groups Key Properties/Activities
Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate (Target) Not explicitly stated Thiophene-2-carbonylamino, tetramethyl groups, methyl ester Safety precautions noted; bioactivity understudied
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 386 Trimethylbenzylidene, furan, cyano, dioxo groups IR/NMR data confirmed; yield: 68%
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 403 Cyanobenzylidene, furan, cyano, dioxo groups IR/NMR data confirmed; yield: 68%
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) 318 Furan, cyano, dioxo groups IR/NMR data confirmed; yield: 57%
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1) Not explicitly stated Amino, methyl, ester groups Precursor for thiourea and cyclized derivatives
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide Not explicitly stated Triamino, phenylcarboxamide Anti-inflammatory, antimicrobial activities

Key Findings from Comparative Analysis

Structural Complexity: The target compound’s tetramethyl and thiophene-2-carbonylamino substituents distinguish it from simpler analogs like compound 12 (Table 1), which lacks bulky alkyl groups .

Synthetic Yields: Cyclization reactions for analogs 11a and 11b achieved moderate yields (68%), comparable to methods used for thienopyridine derivatives in .

Safety Profile : The target compound requires stringent handling (e.g., avoiding heat), unlike analogs in , which lack explicit safety data .

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its pharmacological potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various substituents. Its molecular formula is C16H20N2O2S, and it possesses notable features such as:

  • High lipophilicity : This property may enhance its ability to penetrate biological membranes.
  • Potential for hydrogen bonding : The presence of carbonyl and amino groups suggests possible interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thienopyridine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated several thiazolopyridine derivatives for their antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. One derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens. The study utilized disk diffusion assays and confirmed the effectiveness through molecular docking studies that indicated strong binding interactions with bacterial enzymes such as DNA gyrase and MurD .

CompoundMIC (μM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have been tested for their inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies assessed the cytotoxicity of thienopyridine derivatives against several cancer cell lines including NCI-H1975 and A549. Results indicated that certain derivatives exhibited selective cytotoxicity towards these cells compared to normal cells. The IC50 values were determined using MTT assays and showed that modifications in the side chains significantly influenced activity.

CompoundCell LineIC50 (μM)Selectivity Index
B1A54910High
B7NCI-H19758Moderate

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme inhibition : Binding to critical enzymes like DNA gyrase disrupts bacterial DNA replication.
  • Cell cycle arrest : In cancer cells, these compounds may induce apoptosis through pathways that involve cell cycle regulation.

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